molecular formula C8H5Br2N3S B13685535 2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole

2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole

Cat. No.: B13685535
M. Wt: 335.02 g/mol
InChI Key: QWYQGFUINRRYKB-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 3,5-dibromophenyl group at position 3. The presence of bromine atoms enhances its lipophilicity and electronic effects, making it a candidate for pharmacological and materials science applications.

Properties

Molecular Formula

C8H5Br2N3S

Molecular Weight

335.02 g/mol

IUPAC Name

5-(3,5-dibromophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5Br2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

QWYQGFUINRRYKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole

Solid-Phase Grinding Method Using Thiosemicarbazide and Aromatic Carboxylic Acid

A patented method (CN103936691A) describes a solid-phase synthesis approach that is simple, efficient, and environmentally friendly for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including aryl derivatives such as 3,5-dibromophenyl-substituted compounds.

Procedure Summary:
  • Reagents : Thiosemicarbazide (A mol), 3,5-dibromobenzoic acid (B mol), and phosphorus pentachloride (C mol).
  • Ratio : A : B : C = 1 : (1–1.2) : (1–1.2).
  • Process : The dry reagents are added to a reaction vessel and ground evenly at room temperature until the reaction completes, resulting in a crude product.
  • Workup : The crude product is treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield the pure compound.
  • Yield : High, exceeding 91%.
  • Advantages : Short reaction time, mild conditions, low equipment requirements, low toxicity of phosphorus pentachloride, and simple post-treatment.
Step Description Conditions Outcome
1 Mix thiosemicarbazide, aromatic acid, PCl5 Room temperature grinding Crude 2-amino-5-aryl-1,3,4-thiadiazole
2 Alkaline treatment (pH 8–8.2) Ambient Precipitation of product
3 Filtration, drying, recrystallization Standard lab procedures Pure 2-amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole

This method is particularly suitable for aromatic acids bearing electron-withdrawing groups like bromine, which favor the cyclization and yield.

Phosphorus Oxychloride Mediated Solid-Phase Synthesis

Another patent (CN103936692A) reports a similar solid-phase grinding method using phosphorus oxychloride instead of phosphorus pentachloride, with comparable stoichiometry and procedure:

  • Thiosemicarbazide, aromatic acid (3,5-dibromobenzoic acid), and phosphorus oxychloride are ground together at room temperature.
  • The crude product is then treated with alkaline solution, filtered, dried, and recrystallized.
  • This method achieves yields up to 94%, slightly higher than the phosphorus pentachloride method.
  • The reaction is also mild, fast, and requires minimal equipment.

Infrared spectral data confirm the formation of the thiadiazole ring and the presence of the amino group, with characteristic bands around 3115 cm⁻¹ (N-H stretch), 1658 cm⁻¹ (C=N stretch), and 1277 cm⁻¹ (C-N stretch).

Oxidative Cyclization of Thiosemicarbazones Using Iron(III) Chloride Catalyst

A literature review on 1,3,4-thiadiazole derivatives synthesis outlines an alternative oxidative cyclization route:

  • Thiosemicarbazones derived from 3,5-dibromobenzaldehyde are cyclized using FeCl₃ as an oxidizing catalyst.
  • This method converts thiosemicarbazones into 2-amino-5-aryl-1,3,4-thiadiazoles.
  • The reaction proceeds under mild conditions in ethanol or other solvents.
  • The products are purified by recrystallization and characterized by IR, NMR, and elemental analysis.
  • Yields are generally good, and the method allows for structural diversity by varying the aromatic aldehyde precursor.

This approach is useful for obtaining 2-amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole when starting from the corresponding aldehyde rather than the acid.

Other Synthetic Routes and Related Compounds

  • Condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with substituted aromatic acids or aldehydes can lead to related derivatives, sometimes via intermediate mercapto compounds.
  • Fusion with other heterocycles (e.g., benzimidazole or imidazole rings) has been reported to enhance biological activities but involves additional synthetic steps beyond the scope of the base compound preparation.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Drawbacks
Solid-phase grinding with PCl₅ Thiosemicarbazide, acid, PCl₅ Room temp grinding >91 Simple, fast, mild, low toxicity Use of corrosive PCl₅
Solid-phase grinding with POCl₃ Thiosemicarbazide, acid, POCl₃ Room temp grinding >94 Higher yield, mild, simple POCl₃ handling precautions
Oxidative cyclization with FeCl₃ Thiosemicarbazone, FeCl₃ Reflux in ethanol Moderate Versatile, allows aldehyde precursors Requires preparation of thiosemicarbazone
Condensation via mercapto intermediates 2-amino-5-mercapto-1,3,4-thiadiazole derivatives Various Variable Access to fused ring systems More complex, multiple steps

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms on the 3,5-dibromophenyl group undergo nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups.

Reaction TypeConditionsProductYieldReference
Bromine substitutionK₂CO₃, DMF, 20°C; reaction with amines/thiols/alkoxides3,5-disubstituted phenyl derivatives75–89%
Methoxy substitutionNaOH, ethanol/water; reaction with methoxide3,5-dimethoxy-phenyl analog78%

Key Findings :

  • The bromine atoms are meta-directing, enabling regioselective substitution .

  • Alkaline conditions (e.g., K₂CO₃) enhance nucleophilic attack on the electron-deficient aromatic ring .

Suzuki-Miyaura Cross-Coupling

The brominated phenyl group participates in palladium-catalyzed cross-coupling reactions to form biaryl systems.

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(dppf)Cl₂, K₂CO₃, dioxane/water; arylboronic acids3,5-diaryl-phenyl derivatives85–92%

Mechanistic Insight :

  • The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with boronic acids and reductive elimination .

  • Electron-withdrawing groups on the thiadiazole ring enhance coupling efficiency .

Alkylation and Arylation

The amino group on the thiadiazole ring undergoes alkylation or arylation to form secondary amines.

Reaction TypeConditionsProductYieldReference
Amino alkylationKOH, ethanol/water; 2-chloro-N-(substituted phenyl)acetamideN-alkylated thiadiazole derivatives75–89%
ArylationEt₃N, pyridine; bromoethane/aryl halidesN-aryl derivatives80%

Applications :

  • Alkylation introduces lipophilic side chains, improving bioavailability for pharmacological studies .

Azo Coupling Reactions

The amino group participates in diazotization and coupling reactions to form azo dyes.

Reaction TypeConditionsProductYieldReference
DiazotizationNaNO₂, HCl; coupling with phenol/N,N-dimethylanilineAzo dyes with λₘₐₓ = 450–520 nm90–95%

Spectroscopic Data :

  • Azo derivatives exhibit strong absorption in the visible range (ε > 10⁴ L·mol⁻¹·cm⁻¹), making them useful as dyes .

Oxidation and Reduction

The thiadiazole ring and substituents undergo redox transformations.

Reaction TypeConditionsProductYieldReference
Ring oxidationH₂O₂, acetic acid; 60°CSulfoxide/sulfone derivatives65%
Bromine reductionZn, HCl; room temperatureDehalogenated phenyl-thiadiazole70%

Notes :

  • Oxidation of the thiadiazole sulfur atom generates sulfoxides, which are intermediates in medicinal chemistry .

  • Zinc-mediated reduction selectively removes bromine atoms while preserving the thiadiazole core.

Scientific Research Applications

While there isn't specific information available on the applications of "2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole," research indicates broad applications for similar compounds, particularly those within the 1,3,4-thiadiazole family. These compounds have roles in medicine, agriculture, and industry .

General Applications of 1,3,4-Thiadiazoles

  • 医药领域 (Medicine): 1,3,4-thiadiazole compounds exhibit antiviral, antibacterial, anxiolytic, antidepressant, stress-suppressing, blood pressure-lowering, and anticancer activities . They are also used as intermediates in organic synthesis and pharmaceutical chemistry due to the active substituent groups on the 2 and 5 positions that can react with multiple compounds . Some medicines that incorporate the 1,3,4-thiadiazole ring include acetazolamide, methazolamide, cefazolin, cefazedone, sulfamethizole, and megazol .
  • Antimicrobial Activity: Thiadiazole derivatives have demonstrated in vitro antimicrobial activity against Gram-positive bacteria such as S. aureus and B. subtilis, Gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris, and fungi such as Fusarium solania and Aspergillus niger .
  • Anti-leishmanial Activity: Nitroimidazolyl-1,3,4-thiadiazole derivatives have shown strong leishmanicidal activity against Leishmania major promastigotes .
  • Other applications: 1,3,4-thiadiazole derivatives have applications as lubricants .

Synthesis Methods

  • One method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves using choline chloride and urea as a eutectic solvent, reacting carboxylic acid and thiosemicarbazide, and adjusting the pH value with ammonia water to obtain the desired product .
  • Another method involves reacting thiosemicarbazide and aromatic acid with phosphorus oxychloride as a catalyst using a solid-phase grinding method .

Biological Activities

1,3,4-Thiadiazole derivatives possess diverse biological activities, including antibacterial, antifungal, antitubercular, analgesic, anti-inflammatory, antidepressant, and anxiolytic properties .

Theoretical Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Fluorescence Properties Key References
2-Amino-5-(3,5-dibromophenyl)-1,3,4-TD 3,5-dibromophenyl Limited data; inferred antimicrobial potential Likely influenced by bromine’s electron-withdrawing effects
2-Amino-5-(2-hydroxyphenyl)-1,3,4-TD 2-hydroxyphenyl Antimycotic potential; fluorescence probe Dual fluorescence due to –OH group and aggregation
2-Amino-5-(4-nitrophenyl)-1,3,4-TD 4-nitrophenyl Antimicrobial, antioxidant Not reported
5-(3,5-dinitrophenyl)-1,3,4-TD 3,5-dinitrophenyl Broad-spectrum antimicrobial (comparable to Amoxicillin) Not reported
2-Amino-5-(4-bromophenyl)-1,3,4-TD 4-bromophenyl Biochemical modulation (enzyme/receptor interactions) Not reported

Key Observations :

  • Brominated Derivatives: The 3,5-dibromophenyl and 4-bromophenyl analogues () likely exhibit enhanced lipophilicity and membrane permeability compared to non-halogenated derivatives. Bromine’s electron-withdrawing nature may also alter charge transfer processes, though fluorescence effects are less pronounced than in hydroxyl-substituted analogues.
  • Hydroxyphenyl Derivatives : The 2-hydroxyphenyl variant (TS in ) demonstrates dual fluorescence due to molecular aggregation and charge transfer, making it suitable for bioimaging. Its antimycotic activity correlates with this fluorescence behavior.
  • Nitrophenyl Derivatives : The 4-nitrophenyl and 3,5-dinitrophenyl compounds () show strong antimicrobial activity, suggesting nitro groups enhance interactions with microbial targets.

Pharmacological Activity

  • Antimicrobial Efficacy :
    • The 3,5-dinitrophenyl derivative () exhibits broad-spectrum activity against bacteria and fungi, comparable to Amoxicillin and Fluconazole. In contrast, the 4-nitrophenyl analogue () shows moderate antibacterial and antioxidant effects.
    • Brominated derivatives (e.g., 4-bromophenyl, ) are hypothesized to interact with enzymes or receptors via halogen bonding, though specific data for the 3,5-dibromo variant is needed.
  • Antimycotic Potential: The 2-hydroxyphenyl derivative’s dual fluorescence correlates with its antimycotic activity (), suggesting a mechanism involving cellular disruption detectable via fluorescence probes.

Fluorescence and Molecular Aggregation

  • The 2-hydroxyphenyl analogue () exhibits dual fluorescence due to aggregation-induced charge transfer, facilitated by the –OH group’s position. In contrast, brominated derivatives lack polar substituents, likely reducing such effects.
  • TD-DFT calculations () confirm that substituent-induced dipole moment changes drive fluorescence behavior, highlighting the importance of functional groups in optical applications.

Biological Activity

2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties based on various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the dibromophenyl group enhances its biological activity by potentially increasing lipophilicity and altering electronic properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-amino-1,3,4-thiadiazoles exhibit significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazoleStaphylococcus aureus32.6 μg/mL
Escherichia coli40 μg/mL
Candida albicans50 μg/mL

In a comparative study, the compound showed higher activity than standard drugs like itraconazole (MIC = 47.5 μg/mL) against certain fungal strains .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, a series of 2-aminoacyl-1,3,4-thiadiazoles were found to inhibit prostaglandin E2 (PGE2) biosynthesis effectively.

Table 2: Anti-inflammatory Activity of Thiadiazole Derivatives

CompoundIC50 (nM)Effect on Leukocyte Recruitment
Compound 3<100Significant reduction at 10 mg/kg in mouse model
Dexamethasone3Control for comparison

In vivo studies showed that compound 3 significantly reduced leukocyte recruitment in a zymosan-induced peritonitis model . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been investigated. Compounds containing the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (μg/mL)
2-Amino-5-(3,5-dibromophenyl)-1,3,4-thiadiazoleHCT116 (Colon)0.74
H460 (Lung)1.5
MCF-7 (Breast)2.0

The most active compounds derived from this class exhibited IC50 values in the low micromolar range against human colon and lung cancer cell lines .

Case Studies

A notable study investigated the synthesis of various substituted thiadiazoles and their biological activities. Among these, certain derivatives demonstrated enhanced activity against resistant strains of bacteria and fungi compared to existing antibiotics .

Another research effort focused on the design and molecular docking studies of conjugated thiadiazoles aimed at targeting specific biological pathways involved in inflammation and cancer proliferation .

Q & A

Q. What strategies validate the compound’s role in modulating biochemical pathways?

  • Solution :
  • Knockout Models : CRISPR-Cas9 gene editing to silence target enzymes (e.g., COX-2) and observe phenotypic changes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enzyme-ligand interactions .

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